molecular formula C17H15IN4O2S B10897452 4-{[(E)-{3-[(4-iodophenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol

4-{[(E)-{3-[(4-iodophenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol

Cat. No.: B10897452
M. Wt: 466.3 g/mol
InChI Key: NCHDTKVAHZHAGP-AWQFTUOYSA-N
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Description

4-{[(E)-{3-[(4-iodophenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of an iodophenoxy group, a methoxyphenyl group, and a triazole-thiol moiety, making it a unique and potentially valuable molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-{3-[(4-iodophenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the iodophenoxy intermediate: This step involves the iodination of a phenoxy compound using iodine and an oxidizing agent.

    Formation of the triazole-thiol core: This involves the cyclization of a hydrazine derivative with a thiocarbonyl compound under acidic or basic conditions.

    Coupling reactions: The final step involves coupling the iodophenoxy and methoxyphenyl intermediates with the triazole-thiol core using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-{3-[(4-iodophenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The iodophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles like amines, thiols, and other suitable reagents.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-{[(E)-{3-[(4-iodophenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antifungal, and antibacterial activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-{[(E)-{3-[(4-iodophenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The triazole-thiol moiety can bind to metal ions and enzymes, potentially inhibiting their activity. The iodophenoxy and methoxyphenyl groups may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(E)-{3-[(4-benzyloxyphenyl)methyl]-4-methoxyphenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol
  • 4-{[(E)-{3-[(4-chlorophenyl)methyl]-4-methoxyphenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol
  • 4-{[(E)-{3-[(4-ethoxyphenyl)methyl]-4-methoxyphenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol

Uniqueness

The presence of the iodophenoxy group in 4-{[(E)-{3-[(4-iodophenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol distinguishes it from similar compounds. This group can enhance the compound’s reactivity and binding affinity to specific targets, potentially leading to unique biological and chemical properties.

Properties

Molecular Formula

C17H15IN4O2S

Molecular Weight

466.3 g/mol

IUPAC Name

4-[(E)-[3-[(4-iodophenoxy)methyl]-4-methoxyphenyl]methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H15IN4O2S/c1-23-16-7-2-12(9-20-22-11-19-21-17(22)25)8-13(16)10-24-15-5-3-14(18)4-6-15/h2-9,11H,10H2,1H3,(H,21,25)/b20-9+

InChI Key

NCHDTKVAHZHAGP-AWQFTUOYSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/N2C=NNC2=S)COC3=CC=C(C=C3)I

Canonical SMILES

COC1=C(C=C(C=C1)C=NN2C=NNC2=S)COC3=CC=C(C=C3)I

Origin of Product

United States

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